molecular formula C15H32 B1202903 2,7,10-Trimethyldodecane CAS No. 74645-98-0

2,7,10-Trimethyldodecane

Cat. No. B1202903
CAS RN: 74645-98-0
M. Wt: 212.41 g/mol
InChI Key: JCJGCZBSINPZAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7,10-trimethyldodecane is an alkane that is dodecane substituted by methyl groups at positions 2, 7 and 10. It has a role as a human metabolite. It derives from a hydride of a dodecane.
2, 7, 10-Trimethyldodecane, also known as N-amidinophenylphthalimide, belongs to the class of organic compounds known as branched alkanes. These are acyclic branched hydrocarbons having the general formula CnH2n+2. Thus, 2, 7, 10-trimethyldodecane is considered to be a hydrocarbon lipid molecule. 2, 7, 10-Trimethyldodecane is a very hydrophobic molecule, practically insoluble (in water), and relatively neutral. 2, 7, 10-Trimethyldodecane can be biosynthesized from dodecane.

Scientific Research Applications

Renewable Fuel Research

2,7,10-Trimethyldodecane, similar to its close variant 2,6,10-trimethyl dodecane, shows promise as a renewable biofuel. It has been studied for its potential as an alternative to aviation kerosene or diesel due to its favorable properties like lower freezing point and higher cetane number. This makes it suitable for blending with conventional aviation kerosene in propulsion engines, contributing to the development of more environmentally friendly fuels (Yu & Gou, 2019).

Biomedical Applications

The trimethyl lock design element, which 2,7,10-Trimethyldodecane can be a part of, has been used in the creation of new classes of latent fluorophores. These fluorophores, stable in biological environments but reactive under specific conditions, have wide applications in biochemical and biological research, such as in cell imaging and diagnostics (Chandran, Dickson, & Raines, 2005).

Biomarker Research

In the field of disease diagnosis, compounds like 2,7,10-Trimethyldodecane have been identified in breath metabolite profiling. Such metabolites are potential biomarkers for diseases like type 2 diabetes mellitus. This approach offers a non-invasive diagnostic tool, leveraging the distinct metabolic signatures identifiable through advanced analytical techniques (Yan et al., 2014).

Biodegradable Materials

In the realm of biodegradable materials, derivatives of compounds like 2,7,10-Trimethyldodecane are explored for their potential in creating eco-friendly polymers. These materials have a wide range of applications in medical devices and other areas where biodegradability and environmental sustainability are key considerations (Fukushima, 2016).

properties

CAS RN

74645-98-0

Product Name

2,7,10-Trimethyldodecane

Molecular Formula

C15H32

Molecular Weight

212.41 g/mol

IUPAC Name

2,7,10-trimethyldodecane

InChI

InChI=1S/C15H32/c1-6-14(4)11-12-15(5)10-8-7-9-13(2)3/h13-15H,6-12H2,1-5H3

InChI Key

JCJGCZBSINPZAJ-UHFFFAOYSA-N

SMILES

CCC(C)CCC(C)CCCCC(C)C

Canonical SMILES

CCC(C)CCC(C)CCCCC(C)C

Other CAS RN

74645-98-0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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